molecular formula C15H14O2 B085878 Benzyl phenylacetate CAS No. 102-16-9

Benzyl phenylacetate

Cat. No. B085878
CAS RN: 102-16-9
M. Wt: 226.27 g/mol
InChI Key: MIYFJEKZLFWKLZ-UHFFFAOYSA-N
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Patent
US04172199

Procedure details

A solution of phenyl acetic acid (27.2 g.), benzyl alcohol (21.6 g.) and p-toluenesulfonic acid (380 mg.) in 100 ml. of toluene was heated under reflux under a Dean-Stark trap until the theoretical (3.6 ml.) quantity of water had been collected. On cooling, the solution was washed with dilute NaHCO3 and saturated NaCl and solvent was removed in vacuo. The resulting oil was distilled at 125°-129° (0.4 torr)1 to give pure benzyl phenylacetate, 37.7 g. (83% yield). ##STR229##
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11](O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>O>[C:1]1([CH2:7][C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
380 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been collected
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
WASH
Type
WASH
Details
the solution was washed with dilute NaHCO3 and saturated NaCl and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled at 125°-129° (0.4 torr)1

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.